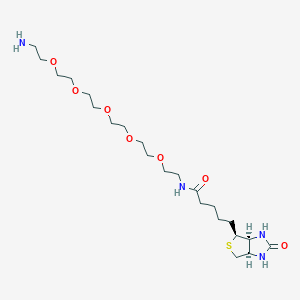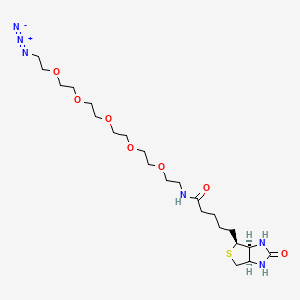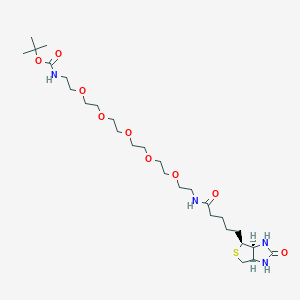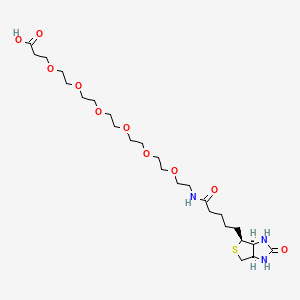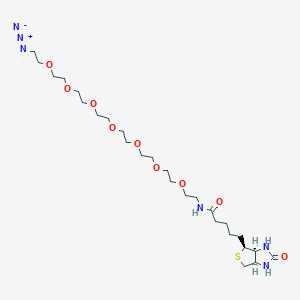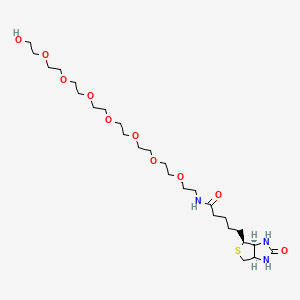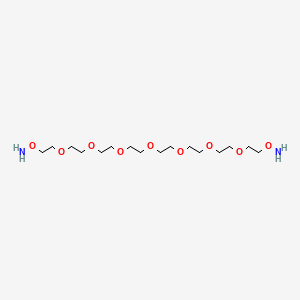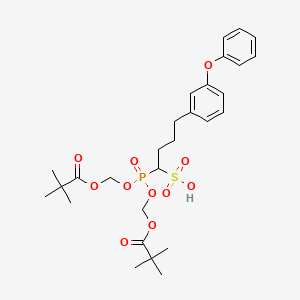
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-188494 is a squalene synthase inhibitor used as an anticholesterol drug.
Wissenschaftliche Forschungsanwendungen
Food Packaging Additives
The research conducted by Lierop, Castle, Feigenbaum, and Boenke (1998) explores a spectrum of additives used in food packaging, including various acids and esters. This study provides a foundational understanding of the roles these compounds play in the safety and stability of food packaging materials Lierop, B. V., Castle, L., Feigenbaum, A., & Boenke, A. (1998). Spectra for the Identification of Additives in Food Packaging.
Polymer Synthesis
Research by Tagle, Terraza, López, and Leiva (2006) discusses the synthesis and characterization of polymers derived from various acids and esters, providing insight into the development of new materials with potential applications in a wide range of industries Tagle, L., Terraza, C., López, L., & Leiva, Á. (2006). SYNTHESIS AND CHARACTERIZATION OF COMB-LIKE POLY(ESTERS) CONTAINING SILICON AND/OR GERMANIUM IN THE MAIN CHAIN.
Thermal Properties of Organosoluble Polymers
Faghihi, Shabanian, and Emamdadi (2010) conducted a study on aromatic poly(ester-imide)s, highlighting the thermal properties of these organosoluble polymers. Their research contributes to the understanding of how these compounds can be utilized in environments requiring high thermal stability Faghihi, K., Shabanian, M., & Emamdadi, N. (2010). Synthesis, characterization, and thermal properties of new organosoluble poly(ester-imide)s containing ether group.
Fuel Cell Applications
Bae, Miyatake, and Watanabe (2009) explored the synthesis of sulfonated poly(arylene ether sulfone)s block copolymers, which have significant implications for fuel-cell applications. Their work contributes to advancements in energy technologies Bae, B., Miyatake, K., & Watanabe, M. (2009). Synthesis and properties of sulfonated block copolymers having fluorenyl groups for fuel-cell applications.
Bioremediation of Environmental Pollutants
Chhaya and Gupte (2013) examined the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, demonstrating the potential use of these compounds in environmental cleanup and sustainability efforts Chhaya, U., & Gupte, A. (2013). Possible role of laccase from Fusarium incarnatum UC-14 in bioremediation of Bisphenol A using reverse micelles system.
Eigenschaften
CAS-Nummer |
191866-32-7 |
|---|---|
Produktname |
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester |
Molekularformel |
C28H39O10PS |
Molekulargewicht |
598.64 |
IUPAC-Name |
1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid |
InChI |
InChI=1S/C28H39O11PS/c1-27(2,3)25(29)35-19-37-40(31,38-20-36-26(30)28(4,5)6)24(41(32,33)34)17-11-13-21-12-10-16-23(18-21)39-22-14-8-7-9-15-22/h7-10,12,14-16,18,24H,11,13,17,19-20H2,1-6H3,(H,32,33,34) |
InChI-Schlüssel |
PMGZJNCIQHGNLT-XMMPIXPASA-N |
SMILES |
CC(C)(C)C(=O)OCOP(=O)(C(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)S(=O)(=O)O)OCOC(=O)C(C)(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-188494; BMS 188494; BMS188494; UNII-F4W2579G7P. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




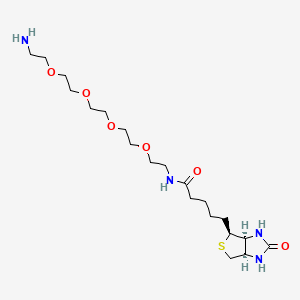
![N-(2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)-5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B606141.png)
